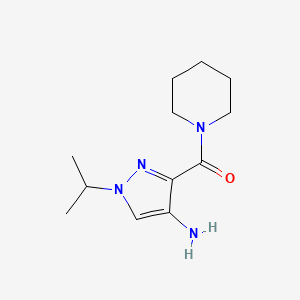![molecular formula C20H17BrFN3O B3016566 1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-84-5](/img/structure/B3016566.png)
1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various pyrazine carboxamide derivatives has been explored in the provided studies. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another study reported the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide by reacting 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid . These methods highlight the versatility of pyrazine carboxamide chemistry and the potential for generating a wide array of derivatives, including the target compound 1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide.
Molecular Structure Analysis
The molecular structure of pyrazine carboxamide derivatives is characterized using various spectroscopic techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to determine the structures of these compounds. For example, the title compounds in study were determined by IR, 1H NMR, and high-resolution mass spectrometry (HRMS). Similarly, the compound in study was characterized by 1H NMR, 13C NMR, FT-IR, and mass spectroscopy. These techniques provide detailed information about the molecular framework and functional groups present in the compounds.
Chemical Reactions Analysis
The reactivity of pyrazine carboxamide derivatives can be inferred from studies on related compounds. For instance, the reactivity properties of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide were investigated using molecular dynamics simulations and density functional theory (DFT) calculations . The study identified the most reactive sites in the molecule and investigated its vulnerability towards autoxidation and hydrolysis. Such analyses are crucial for understanding the chemical behavior of the target compound under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine carboxamide derivatives are closely related to their structure and reactivity. The biological activities of these compounds, such as insecticidal, fungicidal, antibacterial, antifungal, and anticancer activities, are often evaluated to determine their potential applications . For example, the compounds synthesized in study were evaluated for their larvicidal and fungicidal activities, while the compound in study was screened for its antibacterial, antifungal, and anticancer activities. These properties are indicative of the potential utility of the target compound in various biological contexts.
Applications De Recherche Scientifique
Anticancer Activity
Compounds with a 3,4-dihydropyrrolo[1,2-a]pyrazine ring skeleton, specifically 3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, have demonstrated potent anticancer activity against prostate and breast cancer cells. This compound significantly inhibited cell viability, reduced cell migration in a dose-dependent manner, and induced apoptosis through caspase-3 activation and cleavage of PARP in PC-3 and MCF-7 cells, suggesting its potential as an anticancer agent (Seo et al., 2019).
Antimicrobial Activity
Some pyrazine derivatives, specifically compounds synthesized through the reaction of 3-(4-bromophenyl)-2-cyanoprop-2-enethioamide, exhibit in vitro antimicrobial activities. Newly synthesized compounds from this research have been screened for their efficacy against various bacterial and fungal strains (Gad-Elkareem et al., 2011).
Anticonvulsant Activity
Derivatives of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide have shown significant anticonvulsant activity. For example, 3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide was particularly active, offering protection against minimal clonic seizures without toxicity, suggesting its potential application in anticonvulsant therapy (Ahsan et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3O/c21-15-9-7-14(8-10-15)19-18-6-3-11-24(18)12-13-25(19)20(26)23-17-5-2-1-4-16(17)22/h1-11,19H,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJJMZXVGONUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

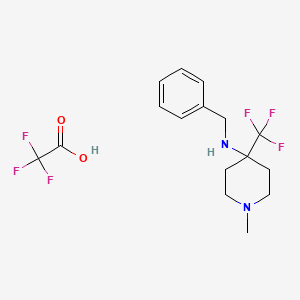
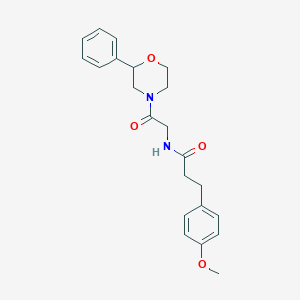
![(3-Methoxyphenyl)-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B3016486.png)
![(Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016488.png)
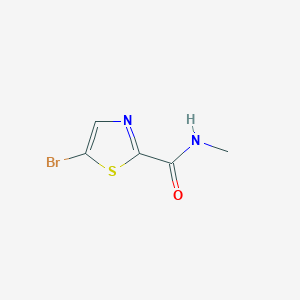

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)
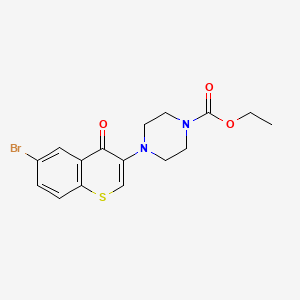
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)

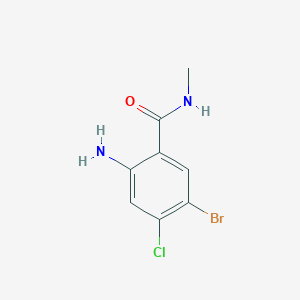
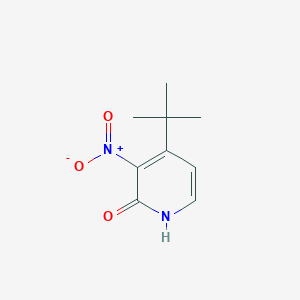
![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)
